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Compound of Interest
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Cat. No.: B1680567 Get Quote

This technical guide provides a comprehensive overview of THRX-195518, the primary active

metabolite of the long-acting muscarinic antagonist (LAMA), revefenacin. Designed for

researchers, scientists, and drug development professionals, this document delves into the

core pharmacological, pharmacokinetic, and analytical aspects of THRX-195518, offering field-

proven insights and detailed methodologies.

Section 1: Introduction to Revefenacin and the
Significance of THRX-195518
Revefenacin is a nebulized LAMA indicated for the maintenance treatment of chronic

obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily mediated

through the blockade of M3 muscarinic receptors in the smooth muscle of the airways, leading

to bronchodilation.[2][3] Upon administration, revefenacin undergoes rapid and extensive

metabolism to its major active metabolite, THRX-195518.[4][5] Understanding the profile of this

metabolite is critical for a complete comprehension of revefenacin's clinical pharmacology and

safety.

THRX-195518 is formed through the hydrolysis of the primary amide in the parent revefenacin
molecule to a carboxylic acid.[3][6][7] While revefenacin itself has a high affinity for all five

muscarinic receptor subtypes, THRX-195518 also demonstrates activity at these receptors,

albeit with a lower binding affinity.[3] This inherent activity necessitates a thorough

characterization of its systemic exposure and potential contribution to the overall

pharmacological effect and safety profile of revefenacin.
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Section 2: The Metabolic Genesis of THRX-195518
The biotransformation of revefenacin to THRX-195518 is a pivotal step in its metabolic

pathway. This conversion occurs rapidly following administration.[4][5] The primary metabolic

reaction is hydrolysis, which can be mediated by amidases.[7]

Below is a diagram illustrating the metabolic conversion of revefenacin to its active metabolite,

THRX-195518.

Revefenacin Hydrolysis
(Amidases)

THRX-195518
(Active Metabolite)

Metabolic conversion of Revefenacin to THRX-195518.

Click to download full resolution via product page

Metabolic conversion of Revefenacin to THRX-195518.

Section 3: Pharmacological Profile of THRX-195518
While considered an active metabolite, the pharmacological potency of THRX-195518 at

muscarinic receptors is attenuated compared to the parent compound, revefenacin.

Receptor Binding Affinity
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In vitro studies have demonstrated that THRX-195518 has a lower binding affinity for

muscarinic receptors compared to revefenacin. Specifically, its affinity for the M3 receptor is

approximately 3- to 10-fold lower than that of revefenacin.[1][3] This reduced affinity is a key

determinant in assessing its contribution to the systemic anticholinergic effects.

Table 1: Comparative Muscarinic Receptor Binding Affinity

Compound
M3 Receptor Binding
Affinity

Reference

Revefenacin High [3]

THRX-195518
3- to 10-fold lower than

Revefenacin
[1][3]

Contribution to Systemic Pharmacology
Despite its lower potency, the systemic exposure of THRX-195518 is significantly higher than

that of revefenacin, with plasma levels being approximately 4- to 6-fold greater based on the

area under the curve (AUC).[4][5][6] However, receptor occupancy analysis suggests that

THRX-195518 has a minimal contribution to the systemic pharmacology following inhaled

administration of revefenacin.[1] This is an important consideration in the overall risk-benefit

assessment of the drug.

Section 4: Pharmacokinetic Properties of THRX-
195518
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of

THRX-195518 is essential for predicting its behavior in vivo.

Absorption and Systemic Exposure
Following inhaled administration of revefenacin, THRX-195518 appears rapidly in the plasma,

with peak concentrations (Cmax) reached between 14 to 41 minutes after the start of

nebulization.[2][5][6] Steady-state concentrations of both revefenacin and THRX-195518 are

typically achieved within 7 days of once-daily dosing.[5][6]
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Distribution
The in vitro protein binding of THRX-195518 to human plasma proteins is approximately 42-

58%.[4][6] This is lower than that of revefenacin, which is around 71%.[4][6]

Elimination
The elimination of THRX-195518, along with revefenacin, is primarily through the hepatic-

biliary system, with the majority of the administered dose being excreted in the feces.[1][8]

Renal excretion of THRX-195518 is minimal, accounting for less than 1% of the dose following

inhaled administration.[2] The terminal plasma elimination half-life of THRX-195518 is long,

ranging from 22 to 70 hours.[2][4]

Table 2: Summary of Pharmacokinetic Parameters for THRX-195518

Parameter Value Reference

Time to Peak Plasma

Concentration (Tmax)
14 - 41 minutes [2][5][6]

Plasma Protein Binding 42% - 58% [4][6]

Elimination Half-Life (t½) 22 - 70 hours [2][4]

Primary Route of Elimination Hepatic-biliary (fecal excretion) [1][8]

Renal Excretion < 1% [2]

Section 5: Experimental Protocol: Quantification of
THRX-195518 in Human Plasma
The accurate quantification of THRX-195518 in biological matrices is fundamental for

pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass

spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and

selectivity.[9][10][11]

Experimental Workflow
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The following diagram outlines a typical workflow for the quantification of THRX-195518 in

plasma samples.

Sample Preparation

LC-MS/MS Analysis

Data Analysis

Plasma Sample Collection

Internal Standard (IS) Addition

Protein Precipitation
(e.g., Acetonitrile)

Centrifugation

Supernatant Transfer

Chromatographic Separation
(Reversed-Phase HPLC)

Mass Spectrometric Ionization
(Electrospray Ionization - ESI)

Tandem MS Detection
(Multiple Reaction Monitoring - MRM)

Peak Area Integration

Calibration Curve Generation

Concentration Calculation

Bioanalytical workflow for THRX-195518 quantification.
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Bioanalytical workflow for THRX-195518 quantification.

Detailed Step-by-Step Methodology
Sample Preparation (Protein Precipitation):

To a 100 µL aliquot of human plasma, add 10 µL of an internal standard (IS) working

solution (a stable isotope-labeled version of THRX-195518 is ideal).
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Vortex briefly to mix.

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

Vortex vigorously for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

Reconstitute the residue in 100 µL of the mobile phase starting condition.

LC-MS/MS Conditions:

Liquid Chromatography (LC):

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient to separate THRX-195518 from endogenous plasma

components.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry (MS):

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Specific precursor-to-product ion transitions for THRX-195518 and

the IS would need to be optimized.
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Data Analysis:

Integrate the peak areas for THRX-195518 and the IS.

Calculate the peak area ratio (THRX-195518/IS).

Generate a calibration curve by plotting the peak area ratios of the calibration standards

against their known concentrations.

Determine the concentration of THRX-195518 in the unknown samples by interpolating

their peak area ratios from the calibration curve.

Section 6: Conclusion
THRX-195518 is the major and pharmacologically active metabolite of revefenacin. A

comprehensive understanding of its formation, pharmacological activity, and pharmacokinetic

profile is integral to the clinical development and safe use of revefenacin. Although its

contribution to the systemic anticholinergic effects of the parent drug is considered minimal, its

significantly higher systemic exposure warrants careful consideration, particularly in special

patient populations. The robust bioanalytical methods, such as the LC-MS/MS protocol outlined

herein, are crucial for the accurate characterization of THRX-195518 in biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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